Azelastine N-oxide

概要

説明

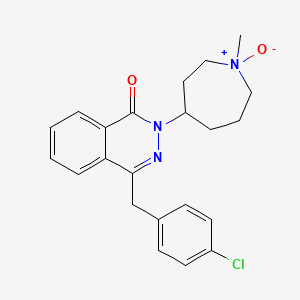

Azelastine N-oxide is a metabolite and impurity of Azelastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis . The compound has the molecular formula C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.9 g/mol . It is characterized by the presence of a phthalazinone core structure with a chlorobenzyl group and an azepane ring.

準備方法

The synthesis of Azelastine N-Oxide involves the oxidation of Azelastine. One common method employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure the formation of the desired N-oxide product. The process can be summarized as follows:

Oxidation Reaction: Azelastine is treated with hydrogen peroxide in the presence of a suitable solvent, such as methanol or chloroform.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.

Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as crystallization or chromatography.

Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.

化学反応の分析

Azelastine N-Oxide undergoes various chemical reactions, including:

Oxidation: As mentioned, Azelastine can be oxidized to form this compound using hydrogen peroxide.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antiviral Properties

SARS-CoV-2 Inhibition

Azelastine N-oxide has demonstrated significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that azelastine, when administered as a nasal spray, can reduce viral load in infected individuals. The compound works by inhibiting the virus's entry into cells and its replication within the host. In vitro studies indicated an effective concentration (EC50) of approximately 6 µM for inhibiting viral replication, which is notably lower than concentrations required for other antiviral agents .

Clinical Trials

The CARVIN trial, a pivotal study assessing azelastine's effectiveness in non-hospitalized patients with mild COVID-19 symptoms, provided compelling evidence of its potential benefits. Results indicated that patients using azelastine nasal spray experienced accelerated viral clearance and symptom improvement compared to placebo . These findings support the notion that this compound could be a valuable therapeutic option for early intervention in COVID-19 cases.

Treatment of Rhinitis

Efficacy in Vasomotor Rhinitis

this compound is also effective in treating vasomotor rhinitis, a condition characterized by nasal congestion and other symptoms not associated with allergic triggers. Clinical trials have shown that azelastine nasal spray significantly reduces total vasomotor rhinitis symptom scores (TVRSS) compared to placebo. Patients reported improvements within the first week of treatment, highlighting its rapid action and effectiveness .

Mechanism of Action

The efficacy of this compound in rhinitis is attributed to its multi-faceted action: it not only blocks histamine receptors but also exhibits anti-inflammatory properties. Azelastine has been shown to inhibit mast cell activation and reduce the release of pro-inflammatory cytokines, thereby alleviating symptoms associated with nasal inflammation .

Potential in Cancer Therapy

While research is still emerging, there is interest in exploring this compound's role in cancer treatment through mechanisms such as photodynamic therapy (PDT). Its properties may allow it to act as a photosensitizer, enhancing the effectiveness of light-based therapies against tumors . Further studies are needed to elucidate these potential applications fully.

Data Summary Table

作用機序

The mechanism of action of Azelastine N-Oxide is related to its parent compound, Azelastine. Azelastine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The N-oxide derivative may exhibit similar or modified activity due to the presence of the N-oxide group, which can influence its binding affinity and interaction with molecular targets.

類似化合物との比較

Azelastine N-Oxide can be compared with other similar compounds, such as:

Azelastine Hydrochloride: The parent compound, used as an antihistamine.

Desmethyl Azelastine: A metabolite of Azelastine with a demethylated structure.

Azelastine EP Impurity B: Another impurity related to Azelastine.

The uniqueness of this compound lies in its N-oxide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other related impurities.

生物活性

Azelastine N-oxide is a metabolite of azelastine, an antihistamine commonly used for treating allergic rhinitis and other allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Overview of Azelastine and Its Metabolite

Azelastine is known for its potent antihistaminic effects, but it also exhibits anti-inflammatory properties. The N-oxide derivative is formed through metabolic processes and may contribute to the overall therapeutic effects of azelastine. Understanding the biological activity of this compound is crucial for evaluating its potential benefits in clinical settings.

- Antiviral Activity : Recent studies have indicated that azelastine and its derivatives, including N-oxides, may possess antiviral properties. For instance, azelastine was shown to inhibit the entry of SARS-CoV-2 into cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and inhibiting intracellular virus replication through interaction with sigma-1 receptors .

- Anti-inflammatory Effects : Azelastine exhibits a multi-faceted mechanism of action that includes:

- Gene Expression Modulation : A study analyzing immune gene expression found that azelastine treatment led to significant changes in gene expression profiles related to inflammation and immune response . Specifically, 206 genes were differentially expressed in nasal samples after treatment.

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of this compound in various experimental models:

Clinical Applications

- Allergic Rhinitis : Azelastine nasal spray has been widely used to treat allergic rhinitis, showing rapid onset and sustained relief from symptoms . The addition of this compound may enhance these effects due to its anti-inflammatory properties.

- COVID-19 Treatment : The antiviral potential of this compound has garnered interest in the context of COVID-19. Preliminary studies suggest that it could play a role in reducing viral load in infected patients when administered nasally .

Case Studies

Several case studies have highlighted the clinical efficacy of azelastine:

- Study on Viral Load Reduction : A clinical trial demonstrated that patients using azelastine nasal spray experienced a greater reduction in viral load compared to those receiving placebo treatments during SARS-CoV-2 infection .

- Symptom Control in Allergic Rhinitis : In a large-scale open-label trial, 78% of patients reported significant improvement in symptoms after using azelastine nasal spray for two weeks .

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747066 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640279-88-5 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。